molecular formula C9H15N3 B12120853 1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine

1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B12120853
M. Wt: 165.24 g/mol
InChI Key: OAJWEUCBDFJRNG-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine is a heterocyclic organic compound that features a pyrazole ring substituted with a cyclobutylmethyl group and a methyl group

Preparation Methods

The synthesis of 1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the cyclobutylmethyl group. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired substitution patterns. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties .

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-(cyclobutylmethyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-7-5-9(10)11-12(7)6-8-3-2-4-8/h5,8H,2-4,6H2,1H3,(H2,10,11)

InChI Key

OAJWEUCBDFJRNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2CCC2)N

Origin of Product

United States

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